Cas no 162538-24-1 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI))

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) structure
162538-24-1 structure
Product name:12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
CAS No:162538-24-1
MF:C30H45N3O7
MW:559.6942
CID:164392
PubChem ID:463275

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
    • carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-(3-hydroxyphenyl)butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
    • 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-d
    • tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-4-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]-1-phenylbutan-2-yl]carbamate
    • CHEMBL292423
    • 162538-24-1
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-(3-hydroxyphenyl)butyl]-amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl Ester
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-(3-hydroxyphenyl)butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl ester
    • DTXSID40167388
    • tert-butyl N-[(1S,2R)-1-benzyl-3-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-(3-hydroxyphenyl)butyl]amino]-2-hydroxy-propyl]carbamate
    • BDBM668
    • (1S-(1R,2S(2S,3R)))-(3-((3-(((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-(3-hydroxyphenyl)butyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic Acid, 1,1-Dimethylethyl ester
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((3-hydroxyphenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
    • Tyr Aminodiol isostere
    • tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(3-hydroxyphenyl)butyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
    • Inchi: InChI=1S/C30H45N3O7/c1-29(2,3)39-27(37)32-23(16-20-11-8-7-9-12-20)25(35)18-31-19-26(36)24(33-28(38)40-30(4,5)6)17-21-13-10-14-22(34)15-21/h7-15,23-26,31,34-36H,16-19H2,1-6H3,(H,32,37)(H,33,38)/t23-,24-,25+,26+/m0/s1
    • InChI Key: KOHJMQXAUBCBFT-QEGGNFSNSA-N
    • SMILES: CC(OC(N[C@H]([C@@H](CNC[C@H]([C@H](CC1C=CC=C(O)C=1)NC(OC(C)(C)C)=O)O)O)CC1C=CC=CC=1)=O)(C)C

Computed Properties

  • Exact Mass: 559.32595
  • Monoisotopic Mass: 559.326
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 16
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 149Ų

Experimental Properties

  • Density: 1.177
  • Boiling Point: 745.2°Cat760mmHg
  • Flash Point: 404.5°C
  • Refractive Index: 1.558
  • PSA: 149.38

12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[(3-hydroxyphenyl)methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Related Literature

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